molecular formula C3H6NNaO5S2 B14347352 3-Mercaptoalanine hydrogensulfate sodium salt sesquihydrate CAS No. 90802-19-0

3-Mercaptoalanine hydrogensulfate sodium salt sesquihydrate

Cat. No.: B14347352
CAS No.: 90802-19-0
M. Wt: 223.2 g/mol
InChI Key: YQPIFAOMJMXDAF-UHFFFAOYSA-M
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Description

3-Mercaptoalanine hydrogensulfate sodium salt sesquihydrate is a chemical compound with significant applications in various scientific fields. It is known for its unique properties and reactivity, making it a valuable compound in research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Mercaptoalanine hydrogensulfate sodium salt sesquihydrate typically involves the reaction of 3-mercaptoalanine with sulfuric acid, followed by neutralization with sodium hydroxide. The reaction conditions often include controlled temperatures and pH levels to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes purification steps such as crystallization and filtration to obtain the sesquihydrate form.

Chemical Reactions Analysis

Types of Reactions

3-Mercaptoalanine hydrogensulfate sodium salt sesquihydrate undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: Reduction reactions can convert disulfides back to thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The reactions are typically carried out under controlled temperatures and pH conditions to optimize yield and selectivity.

Major Products

The major products formed from these reactions include disulfides from oxidation and thiols from reduction. Substitution reactions can yield various derivatives depending on the substituents involved.

Scientific Research Applications

3-Mercaptoalanine hydrogensulfate sodium salt sesquihydrate has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is utilized in studies involving thiol-disulfide exchange reactions, which are crucial in protein folding and function.

    Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Mercaptoalanine hydrogensulfate sodium salt sesquihydrate involves its thiol group, which can interact with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction is crucial in processes such as enzyme inhibition and protein folding.

Comparison with Similar Compounds

Similar Compounds

  • 3-Mercaptopropionic acid
  • Sodium 3-mercapto-1-propanesulfonate
  • 2-Mercaptoethanesulfonic acid

Uniqueness

3-Mercaptoalanine hydrogensulfate sodium salt sesquihydrate is unique due to its specific structure, which includes both a thiol group and a sulfate group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds. Its sesquihydrate form also provides stability and ease of handling in various applications.

Properties

CAS No.

90802-19-0

Molecular Formula

C3H6NNaO5S2

Molecular Weight

223.2 g/mol

IUPAC Name

sodium;(2-amino-3-sulfanylpropanoyl) sulfate

InChI

InChI=1S/C3H7NO5S2.Na/c4-2(1-10)3(5)9-11(6,7)8;/h2,10H,1,4H2,(H,6,7,8);/q;+1/p-1

InChI Key

YQPIFAOMJMXDAF-UHFFFAOYSA-M

Canonical SMILES

C(C(C(=O)OS(=O)(=O)[O-])N)S.[Na+]

Origin of Product

United States

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